Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
CAS No.: 92539-89-4
Cat. No.: VC21436251
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92539-89-4 |
|---|---|
| Molecular Formula | C12H15NO3S |
| Molecular Weight | 253.32g/mol |
| IUPAC Name | methyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C12H15NO3S/c1-7(14)13-11-10(12(15)16-2)8-5-3-4-6-9(8)17-11/h3-6H2,1-2H3,(H,13,14) |
| Standard InChI Key | IAFHDBSDVMOFOL-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
| Canonical SMILES | CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic organic compound characterized by a fused heterocyclic system. The compound's chemical structure consists of a tetrahydrobenzo[b]thiophene scaffold with an acetamido group at the 2-position and a methyl carboxylate group at the 3-position. Its formal identification is facilitated through several key identifiers, including its CAS registry number (92539-89-4) and IUPAC name (methyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate).
The structural backbone of this compound features a bicyclic system where a cyclohexane ring is fused to a thiophene heterocycle, creating the tetrahydrobenzo[b]thiophene core. The thiophene ring contains the sulfur atom as part of its five-membered structure, which contributes to the compound's electronic properties and potential reactivity. The acetamido group (-NHCOCH₃) at position 2 and the methyl carboxylate group (-COOCH₃) at position 3 of the thiophene ring are key functional moieties that define this specific derivative.
These functional groups significantly influence the compound's chemical behavior, including its hydrogen bonding capabilities, solubility profile, and potential interactions with biological targets. The presence of the amide linkage (acetamido group) provides both hydrogen bond donor and acceptor sites, while the ester group (methyl carboxylate) functions primarily as a hydrogen bond acceptor, both of which are important considerations for potential biological interactions.
Basic Chemical Information
The key chemical information for Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is summarized in Table 1.
| Parameter | Information |
|---|---|
| CAS Number | 92539-89-4 |
| Molecular Formula | C₁₂H₁₅NO₃S |
| Molecular Weight | 253.32 g/mol |
| IUPAC Name | methyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Chemical Class | Tetrahydrobenzothiophene derivatives |
| Functional Groups | Acetamido, Methyl carboxylate |
Table 1: Chemical identity parameters of Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Table 2: Predicted physicochemical properties of Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
| Reagent/Condition | Specification | Purpose |
|---|---|---|
| Starting Material | Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Precursor |
| Acetylating Agent | Acetic anhydride | For introducing the acetamido group |
| Solvent | Acetic acid | Reaction medium |
| Temperature | ~85°C | To facilitate reaction |
| Reaction Time | ~24 hours | For complete conversion |
| Workup | Addition of water, filtration | Product isolation |
Table 3: Proposed synthetic conditions for Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate based on the analogous ethyl ester synthesis .
Structural Analogs and Relationship to Other Compounds
Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate belongs to a broader family of tetrahydrobenzo[b]thiophene derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. Several structural analogs exhibit variations in the substituents at positions 2 and 3 of the thiophene ring, as well as modifications to the fused cyclohexane ring .
One closely related analog is the ethyl ester variant, ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 5919-29-9), which differs only in the alkyl portion of the ester functionality. This compound has a molecular formula of C₁₃H₁₇NO₃S and a molecular weight of 267.34 g/mol, slightly higher than the methyl ester counterpart due to the additional methylene group .
Another significant structural relative is methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 108354-78-5), which contains a primary amine group at position 2 instead of the acetamido group. This compound serves as a key intermediate in the synthesis of the acetamido derivative and has a molecular formula of C₁₀H₁₃NO₂S and a molecular weight of 211.28 g/mol .
More complex derivatives include compounds with additional substituents on the cyclohexane ring, such as ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which features a methyl group at position 6 of the cyclohexane ring and a phenylacetyl group rather than an acetyl group attached to the amino function at position 2 .
Comparison of Key Structural Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₂H₁₅NO₃S | 253.32 | Reference compound |
| Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₃H₁₇NO₃S | 267.34 | Ethyl ester instead of methyl ester |
| Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | C₁₀H₁₃NO₂S | 211.28 | Primary amine instead of acetamido group |
| Ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | C₂₀H₂₃NO₃S | 357.5 | Additional methyl at position 6; phenylacetyl instead of acetyl; ethyl ester |
Table 4: Comparison of Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with key structural analogs .
Current Research and Future Perspectives
Current research on tetrahydrobenzo[b]thiophene derivatives, including compounds structurally related to Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is focused on exploring their potential as therapeutic agents for various conditions, particularly in oncology and inflammatory diseases .
One promising area of investigation involves the development of tetrahydrobenzo[b]thiophene-based antitumor agents. Research has shown that certain structural modifications to the tetrahydrobenzo[b]thiophene scaffold can enhance interactions with key amino acid residues in target proteins, potentially leading to more potent anticancer effects . Molecular docking studies on tubulin domains have been employed to elucidate the probable mechanisms of action of these compounds and to guide further structural optimization.
Another emerging area of interest is the investigation of tetrahydrobenzo[b]thiophene derivatives as modulators of nuclear receptors, particularly RORγt, which could have implications for the treatment of autoimmune and inflammatory disorders . Structure-activity relationship studies are helping to identify critical structural features that influence the binding affinity and specificity of these compounds to their target receptors.
Future research directions may include:
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Comprehensive in vitro and in vivo evaluations of Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its derivatives to fully characterize their biological activities.
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Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.
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Detailed mechanistic studies to elucidate the precise molecular interactions involved in the biological activities of these compounds.
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Exploration of potential synergistic effects when combined with established therapeutic agents.
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